molecular formula C11H17NO2SSe B12590760 4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester CAS No. 647032-83-5

4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester

Cat. No.: B12590760
CAS No.: 647032-83-5
M. Wt: 306.30 g/mol
InChI Key: XBSMYJHDKWVMSJ-UHFFFAOYSA-N
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Description

4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester is a selenazole derivative known for its unique chemical structure and potential applications in various fields. Selenazoles are heterocyclic compounds containing selenium, which imparts distinct properties compared to their sulfur analogs, thiazoles. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester typically involves the following steps:

    Formation of the Selenazole Ring: The selenazole ring can be synthesized by reacting a β-keto ester with selenourea.

    Introduction of Substituents: The butylthio and methyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester involves its interaction with biological molecules:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function.

    Pathways Involved: The compound may induce oxidative stress by generating reactive oxygen species, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester is unique due to its specific substituents, which may impart distinct biological activities and chemical reactivity compared to other selenazole derivatives. The presence of the butylthio group can enhance its lipophilicity, potentially improving its cellular uptake and bioavailability .

Properties

CAS No.

647032-83-5

Molecular Formula

C11H17NO2SSe

Molecular Weight

306.30 g/mol

IUPAC Name

ethyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate

InChI

InChI=1S/C11H17NO2SSe/c1-4-6-7-15-11-12-9(8(3)16-11)10(13)14-5-2/h4-7H2,1-3H3

InChI Key

XBSMYJHDKWVMSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=C([Se]1)C)C(=O)OCC

Origin of Product

United States

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